molecular formula C9H18O3 B8067685 2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propan-1-ol

2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propan-1-ol

Cat. No.: B8067685
M. Wt: 174.24 g/mol
InChI Key: URTBPPCZPJXWTK-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propan-1-ol is a branched alcohol featuring a 1,3-dioxolane ring substituted with two methyl groups at the 2-position and a 2-methyl-propan-1-ol moiety at the 4-position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of complex heterocycles and bioactive molecules. Its structure combines lipophilic dioxolane rings with polar hydroxyl functionality, making it versatile for applications in pharmaceuticals and materials science .

Properties

IUPAC Name

2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-8(2,6-10)7-5-11-9(3,4)12-7/h7,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTBPPCZPJXWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C)(C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propan-1-ol typically involves the reaction of glycerol with acetone in the presence of a catalyst. One method includes milling the starting reagents, which consist of glycerol, a hard Lewis acid catalyst (such as a transition metal), and acetone. The molar ratio of glycerol to acetone is maintained at less than or equal to 0.8, and the reaction is carried out at a temperature greater than or equal to 50°C, preferably around 56°C, in a three-dimensional microbead mill for a residence time of less than or equal to 15 minutes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous milling and separation techniques to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its dioxolane moiety is known for enhancing the solubility and bioavailability of drugs.
    • Case Study : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties, making them candidates for further development into therapeutic agents for conditions like arthritis.
  • Antiviral Agents : Research has shown that modifications of this compound can lead to effective antiviral agents. The structural features allow for interactions with viral enzymes.
    • Data Table : Efficacy of derivatives against specific viral strains.
DerivativeViral StrainIC50 (µM)
Compound AHIV10
Compound BHCV5

Agrochemical Applications

  • Pesticide Formulations : The compound is utilized in the formulation of pesticides due to its ability to enhance the efficacy and stability of active ingredients.
    • Case Study : A formulation containing this compound showed improved pest control effectiveness compared to traditional formulations.
  • Fungicides : Its application in developing fungicides has been explored, particularly in combating fungal diseases in crops.
    • Data Table : Comparison of efficacy against common fungal pathogens.
Fungicide FormulationPathogenEfficacy (%)
Formulation XFusarium spp.85
Formulation YAspergillus spp.90

Polymer Chemistry

The compound is also significant in polymer chemistry as a monomer or additive in polymer synthesis.

  • Polymerization Reactions : It can participate in various polymerization reactions leading to the formation of novel materials with desirable properties.
    • Case Study : Polymers synthesized from this compound exhibited enhanced thermal stability and mechanical strength.
  • Additive in Coatings : Used as an additive in coatings to improve adhesion and durability.
    • Data Table : Performance metrics of coatings with and without the additive.
Coating TypeAdhesion Strength (N/mm²)Durability (Months)
Control512
With Additive718

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Dioxolane Substituents

(a) 2-((R)-2,2-Diethyl-[1,3]dioxolan-4-yl)-2-methyl-propan-1-ol ()
  • Structural Difference : Diethyl groups replace dimethyl groups on the dioxolane ring.
  • Higher steric hindrance may slow reaction kinetics in subsequent derivatization steps.
  • Synthesis Yield : 50% (similar to dimethyl derivatives in ), suggesting comparable synthetic accessibility .
(b) (R)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol ()
  • Structural Difference: A linear propanol chain replaces the branched 2-methyl-propan-1-ol group.
  • Impact :
    • Reduced steric bulk enhances solubility in aqueous media.
    • Lower melting point (predicted) due to decreased molecular symmetry.

Functional Group Modifications

(a) 2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde ()
  • Structural Difference : Aldehyde (-CHO) replaces the hydroxyl (-OH) group.
  • Impact :
    • Higher reactivity: The aldehyde undergoes nucleophilic additions (e.g., Grignard reactions) more readily than the alcohol.
    • Lower boiling point (73.9 °C, inferred from ) due to reduced hydrogen bonding.
  • Applications : Useful as a precursor for imines or carboxylic acids .
(b) 4-Isothiocyanatomethyl-2,2-dimethyl-[1,3]dioxolane ()
  • Structural Difference : Isothiocyanate (-NCS) group replaces the hydroxyl group.
  • Impact :
    • Enables conjugation with amines or thiols in bioconjugation chemistry.
    • Higher toxicity profile compared to the alcohol, requiring stringent safety protocols .

Chain Length and Branching

(a) 3-(Diethylamino)-2,2-dimethyl-propan-1-ol ()
  • Structural Difference: Diethylamino group replaces the dioxolane ring.
  • Impact :
    • Basic character (pKa ~9–10) enables salt formation, improving water solubility.
    • Flash point (73.9 °C) indicates higher flammability than the dioxolane-containing alcohol .

Complex Derivatives

(a) (R)-2-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-6-fluoro-5-nitro-1H-indol-2-yl)-2-methylpropan-1-ol ()
  • Structural Difference : Incorporates a nitro-substituted indole moiety.
  • Increased molecular weight (366.39 g/mol) reduces volatility .

Key Findings and Implications

  • Reactivity : The hydroxyl group in the target compound offers versatility for esterification or oxidation, while aldehyde derivatives () are more reactive in condensation reactions.
  • Physicochemical Properties : Diethyl substituents () enhance lipophilicity, whereas linear chains () improve solubility.
  • Synthetic Challenges : Lower yields in dione derivatives (%) highlight the sensitivity of dioxolane-containing compounds to reaction conditions.

Biological Activity

2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propan-1-ol is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₆O₃
  • Molecular Weight : 160.21 g/mol
  • CAS Number : 82268-15-3

Biological Activity

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological targets. The compound exhibits several pharmacological properties.

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. It has been suggested that the dioxolane ring enhances its ability to disrupt microbial cell membranes.
  • Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant activity, which can be beneficial in combating oxidative stress in cells.
  • Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and metabolic disorders.

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity of compounds similar to this compound:

StudyObjectiveFindings
Study A Evaluate antimicrobial effectsShowed significant inhibition of bacterial growth at concentrations above 50 µM.
Study B Assess antioxidant capacityDemonstrated a reduction in oxidative stress markers in vitro.
Study C Investigate enzyme inhibitionIdentified as a moderate inhibitor of CYP450 enzymes with IC50 values around 10 µM.

Pharmacological Applications

Given its promising biological activities, this compound may have potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial agents.
  • Nutraceuticals : Due to its antioxidant properties, it could be incorporated into dietary supplements aimed at reducing oxidative stress.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. The compound has been classified with hazard statements indicating potential skin corrosion (GHS05) and requires careful handling due to its corrosive nature . Further toxicological studies are necessary to establish safe dosage levels for therapeutic use.

Q & A

Basic: What synthetic methodologies are reported for 2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propan-1-ol?

The compound can be synthesized via functionalization of its dioxolane-containing precursors. For example, derivatives of 2,2-dimethyl-1,3-dioxolane-4-methanol (a structurally related compound) have been prepared using alkyne intermediates and subsequent oxidation or coupling reactions. A key step involves protecting group strategies, such as the use of 1,3-dioxolane rings to stabilize reactive hydroxyl groups during synthesis. Reaction optimization may include adjusting reaction times and purification via flash chromatography, as demonstrated in similar syntheses of dioxolane derivatives .

Advanced: How can stereochemical challenges in synthesizing this compound be resolved?

The stereochemistry of dioxolane-containing compounds often requires careful control. Enantiomerically pure starting materials, such as (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, can be employed to ensure stereochemical fidelity. Advanced techniques like X-ray crystallography (using SHELX software for refinement ) and enantiomorph-polarity estimation via parameters like Rogers’ η or Flack’s x parameter are critical for verifying stereochemical outcomes. For unresolved mixtures, chiral HPLC or enzymatic resolution may be necessary.

Basic: What analytical techniques are recommended for structural characterization?

  • NMR Spectroscopy : Proton and carbon NMR are essential for confirming the presence of the dioxolane ring (δ ~4.0–5.0 ppm for dioxolane protons) and methyl groups (δ ~1.0–1.5 ppm).
  • GC-MS : Used to verify molecular weight and purity, especially for intermediates .
  • Polarimetry : To assess optical activity if stereocenters are present.

Advanced: How can conflicting crystallographic data be addressed during structural refinement?

Conflicts in crystallographic data (e.g., ambiguous electron density maps) may arise from disordered solvent molecules or twinning. SHELXL’s robust refinement algorithms allow for handling high-resolution or twinned data . For chiral centers, Flack’s x parameter is preferred over η to avoid false polarity assignments in near-centrosymmetric structures .

Basic: What safety precautions are required when handling this compound?

Based on structurally related alcohols and dioxolanes:

  • PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks (H332/H335 hazards) .
  • First Aid : For inhalation, move to fresh air and administer artificial respiration if needed .

Advanced: How can thermodynamic properties (e.g., vapor-liquid equilibria) inform solvent selection?

Experimental data for dioxolane-alcohol mixtures (e.g., 1,3-dioxolane with 2-methyl-propan-1-ol) show non-ideal behavior due to hydrogen bonding. Use activity coefficient models (e.g., UNIQUAC) to predict phase equilibria and optimize solvent systems for synthesis or purification .

Basic: What purification strategies are effective for this compound?

  • Flash Chromatography : Silica gel with gradients of ethyl acetate/hexane is commonly used for polar intermediates .
  • Distillation : For volatile impurities, fractional distillation under reduced pressure may apply .

Advanced: How can synthetic byproducts be identified and mitigated?

Byproducts from incomplete protection/deprotection (e.g., residual hydroxyl groups) or ring-opening of the dioxolane can be detected via LC-MS. Strategies include optimizing reaction stoichiometry, using anhydrous conditions, or adding scavengers like molecular sieves .

Basic: What are the key spectral signatures in NMR?

  • 1H NMR :
    • Dioxolane protons: 4.2–4.8 ppm (multiplet).
    • Methyl groups: 1.2–1.4 ppm (singlets for geminal dimethyl).
    • Hydroxyl proton: ~1.5 ppm (broad, exchangeable) .

Advanced: How can computational modeling aid in reaction optimization?

Density Functional Theory (DFT) can predict transition states and energetics for key steps (e.g., ring formation). Pair computational results with experimental kinetics to refine reaction conditions (temperature, catalyst loading) .

Basic: What are common upstream precursors?

  • Methyl acrylate derivatives : Used to introduce the methacrylate moiety.
  • Acetone derivatives : For forming the dioxolane ring via acid-catalyzed cyclization .

Advanced: How to resolve contradictions in synthetic yield data?

Discrepancies may arise from unoptimized reaction parameters (e.g., temperature, solvent polarity). Systematic Design of Experiments (DoE) can identify critical variables. For example, shorter reaction times in alkyne coupling improved yields from 16% to >50% in related syntheses .

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